molecular formula C22H17F3N2O3 B11253147 N-(4-acetylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

N-(4-acetylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11253147
M. Wt: 414.4 g/mol
InChI Key: CEXINAFZLCZRDX-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a trifluoromethylphenyl group, and a dihydropyridine carboxamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl ring using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate Lewis acid catalyst.

    Formation of the Dihydropyridine Ring: This step involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Coupling of Intermediates: The final step involves coupling the acetylphenyl and trifluoromethylphenyl intermediates with the dihydropyridine ring under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide
  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane
  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-2-propenamide

Uniqueness

N-(4-ACETYLPHENYL)-2-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the dihydropyridine ring contributes to its pharmacological properties.

Properties

Molecular Formula

C22H17F3N2O3

Molecular Weight

414.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H17F3N2O3/c1-14(28)16-7-9-18(10-8-16)26-20(29)19-6-3-11-27(21(19)30)13-15-4-2-5-17(12-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)

InChI Key

CEXINAFZLCZRDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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